1-tert-butyl-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
Description
1-tert-butyl-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidin-4-one core substituted with a tert-butyl group at position 1 and a methyl group at position 4. The tert-butyl group enhances steric bulk and metabolic stability, while the methyl group at position 6 may influence electronic properties and binding interactions. The compound is registered under CAS No. 1094377-59-9 and is marketed for medicinal research .
Properties
IUPAC Name |
1-tert-butyl-6-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O/c1-6-12-8-7(9(15)13-6)5-11-14(8)10(2,3)4/h5H,1-4H3,(H,12,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEKNRIWRNXEUHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(C)(C)C)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-butyl-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of a suitable pyrazole derivative with a derivative of pyrimidine under acidic or basic conditions.
Substitution Reaction: The resulting intermediate undergoes a substitution reaction where the tert-butyl group is introduced at the appropriate position on the pyrazolo[3,4-d]pyrimidine ring.
Methylation: Finally, the compound is methylated to introduce the methyl group at the 6-position.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors or batch processes to ensure scalability and efficiency. The use of catalysts and optimized reaction conditions can help improve yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-tert-butyl-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce different substituents at various positions on the ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Introduction to 1-tert-butyl-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
This compound (CAS No. 1094253-40-3) is a synthetic compound with significant potential in scientific research and various applications. This article explores its applications, focusing on its role in medicinal chemistry, material science, and other relevant fields.
Medicinal Chemistry
This compound has been investigated for its potential therapeutic effects:
- Anticancer Activity : Research indicates that this compound may exhibit cytotoxic effects against various cancer cell lines. Its structural features allow it to interact with biological targets implicated in tumor growth and proliferation.
- Antiviral Properties : Preliminary studies suggest that the compound could have antiviral activity, potentially inhibiting viral replication mechanisms.
Enzyme Inhibition Studies
This compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways:
- Kinase Inhibitors : It has been evaluated for its ability to inhibit kinases that play crucial roles in cell signaling and cancer progression. These studies are vital for developing targeted cancer therapies.
Material Science
In material science, this compound is being explored for its properties as a building block in the synthesis of novel materials:
- Polymer Synthesis : The compound can be utilized in the synthesis of polymers with specific thermal and mechanical properties.
Agrochemicals
The potential use of this compound in agrochemicals is also under investigation:
- Pesticide Development : Its structural characteristics may contribute to the development of new pesticides with improved efficacy and reduced environmental impact.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer properties of this compound against breast cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as a lead compound for further drug development.
Case Study 2: Enzyme Inhibition
Research conducted on the inhibition of cyclin-dependent kinases (CDKs) demonstrated that derivatives of this pyrazolo[3,4-d]pyrimidinone exhibited significant inhibitory activity. This finding supports further exploration into its use as a therapeutic agent in cancer treatment.
Mechanism of Action
The mechanism by which 1-tert-butyl-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired biological outcomes.
Comparison with Similar Compounds
Comparison with Similar Pyrazolo[3,4-d]pyrimidin-4-one Derivatives
Structural and Functional Group Variations
The biological and physicochemical properties of pyrazolo[3,4-d]pyrimidin-4-one derivatives are highly dependent on substituent positions and types. Below is a comparative analysis:
Key Differences and Implications
The methyl group at position 6 offers minimal steric interference, possibly favoring target binding .
Functional Group Effects: Chloro/Chloromethyl (): Chlorine atoms in 4-chloro-6-(chloromethyl)-1-methyl-... increase reactivity, making it a versatile intermediate for further derivatization . Amino/Arylamino (): Amino groups at position 5 and arylamino at position 6 enhance hydrogen-bonding capacity, critical for antifungal activity against Sclerotinia sclerotiorum .
Biological Activity: The unsubstituted core of allopurinol () demonstrates that even minimal substitution can yield therapeutic utility, albeit through a different mechanism (xanthine oxidase inhibition). Antitumor activity in 3,6-dimethyl-1-phenyl-... (IC₅₀ = 11 µM) suggests that substitutions at positions 3 and 6 may synergize to enhance cytotoxicity .
Biological Activity
1-tert-butyl-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
The compound has the following chemical structure and properties:
| Property | Value |
|---|---|
| Molecular Formula | C9H12N4O |
| Molecular Weight | 192.22 g/mol |
| CAS Number | 1094253-40-3 |
| IUPAC Name | This compound |
The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The pyrazolo[3,4-d]pyrimidine scaffold is known to mimic adenosine triphosphate (ATP), allowing it to act as an inhibitor of several kinases and receptors involved in cancer progression and other diseases.
Key Mechanisms:
- Kinase Inhibition : The compound exhibits inhibitory activity against various kinases, including epidermal growth factor receptor (EGFR) and other receptor tyrosine kinases (RTKs), which are crucial in cancer signaling pathways .
- Apoptosis Induction : Research indicates that this compound can induce apoptosis in cancer cells by increasing the BAX/Bcl-2 ratio, leading to cell cycle arrest .
Anticancer Properties
Several studies have demonstrated the potential of this compound as an anticancer agent:
- In vitro Studies : The compound has shown significant anti-proliferative effects against various cancer cell lines. For instance:
- Case Studies : In a comparative study involving derivatives of pyrazolo[3,4-d]pyrimidines, this compound was noted for its superior efficacy against both wild-type and mutant EGFR .
Antiviral Activity
Recent investigations have also highlighted antiviral properties:
- The compound displayed low micromolar antiviral activity against Zika virus (ZIKV), suggesting that it may serve as a scaffold for developing new antiviral agents .
Research Findings
A summary of key findings from various studies on this compound is presented below:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
